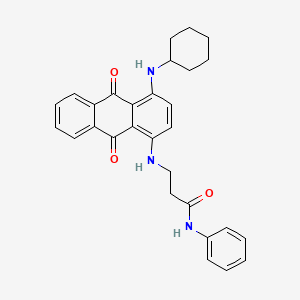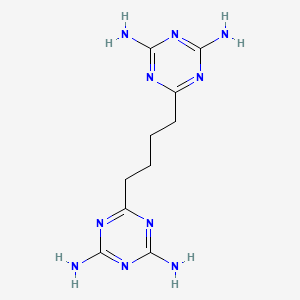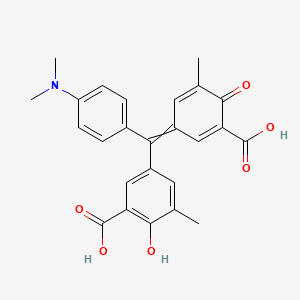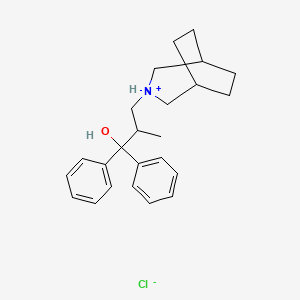
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of protozoal infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(322)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
科学的研究の応用
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its antiprotozoal activity.
Medicine: Investigated for its therapeutic potential in treating protozoal infections such as malaria and trypanosomiasis
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets within protozoal cells. It is believed to interfere with critical pathways necessary for the survival and replication of these organisms, leading to their eventual death .
類似化合物との比較
Similar Compounds
3-Azabicyclo(3.2.2)nonane derivatives: These compounds share the same bicyclic core structure but differ in their substituents.
2-Azabicyclo(3.2.2)nonane derivatives: Similar in structure but with variations in the position of the nitrogen atom
Uniqueness
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its beta-methyl-alpha,alpha-diphenyl group is particularly noteworthy for its role in enhancing the compound’s antiprotozoal activity .
特性
CAS番号 |
21042-91-1 |
|---|---|
分子式 |
C24H32ClNO |
分子量 |
386.0 g/mol |
IUPAC名 |
3-(3-azoniabicyclo[3.2.2]nonan-3-yl)-2-methyl-1,1-diphenylpropan-1-ol;chloride |
InChI |
InChI=1S/C24H31NO.ClH/c1-19(16-25-17-20-12-13-21(18-25)15-14-20)24(26,22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-11,19-21,26H,12-18H2,1H3;1H |
InChIキー |
QSVYTTAMBIQHES-UHFFFAOYSA-N |
正規SMILES |
CC(C[NH+]1CC2CCC(C1)CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


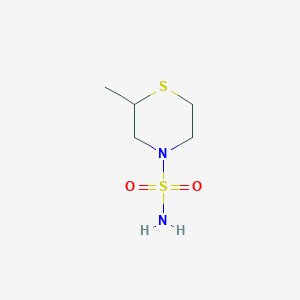
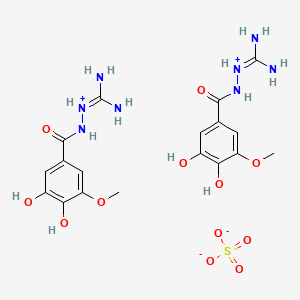

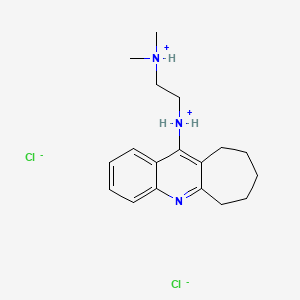
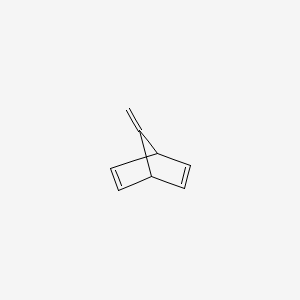
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
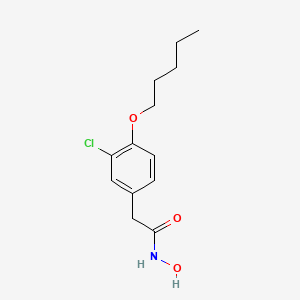

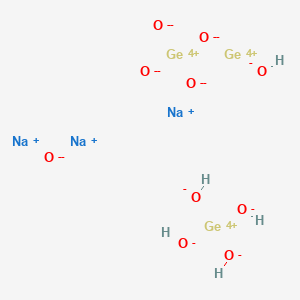
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
